molecular formula C7H4BrClFNO B7899999 5-Bromo-3-chloro-2-fluorobenzamide

5-Bromo-3-chloro-2-fluorobenzamide

Cat. No.: B7899999
M. Wt: 252.47 g/mol
InChI Key: PLTXCHCBBGWCEJ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorobenzamide (C₇H₄BrClFNO) is a halogenated benzamide derivative characterized by bromo (Br), chloro (Cl), and fluoro (F) substituents at the 5-, 3-, and 2-positions of the benzene ring, respectively, with an amide (-CONH₂) functional group. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents. Halogenated benzamides are often used as intermediates in drug synthesis, agrochemicals, and organic electronics .

Properties

IUPAC Name

5-bromo-3-chloro-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXCHCBBGWCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-Bromo-3-chloro-2-fluorobenzamide typically begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 3-chlorobenzoyl chloride.

    Reaction Conditions: The reaction involves the acylation of 5-bromo-2-fluoroaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-chloro-2-fluorobenzamide can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with potassium permanganate can yield carboxylic acid derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, sulfuric acid.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Carboxylic acids.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-3-chloro-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with proteins and enzymes. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the Biopharmacule Speciality Chemicals Catalog

The Biopharmacule Speciality Chemicals catalog lists several halogenated aromatic compounds with substituent patterns analogous to 5-bromo-3-chloro-2-fluorobenzamide:

Compound Name Substituents (Positions) Functional Group Key Differences
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), -OH (2) Aldehyde (-CHO) Hydroxy group instead of amide; F at 4-position
5-Bromo-6-chloro-3-indolyl derivatives Br (5), Cl (6) on indole scaffold Glycosidic linkages Indole core vs. benzene; glycosidic substituents
5-Bromo-4-methylpyrimidine Br (5), -CH₃ (4) Pyrimidine ring Heterocyclic ring vs. benzene; methyl substituent

Key Observations :

  • Electronic Effects : The presence of electron-withdrawing halogens (Br, Cl, F) in this compound enhances the electrophilicity of the benzene ring compared to methyl- or methoxy-substituted analogues (e.g., 5-bromo-4-methylpyrimidine) .

Comparison with Bromo-Chloro Benzoic Acid Derivatives

The report 化学物质及其相关信息汇总 highlights bromo-chloro benzoic acids, such as 5-bromo-2-chlorobenzoic acid (C₇H₄BrClO₂), which shares halogen substituents with the target compound but features a carboxylic acid (-COOH) group instead of an amide .

Property This compound 5-Bromo-2-chlorobenzoic Acid
Functional Group Amide (-CONH₂) Carboxylic acid (-COOH)
Solubility Likely lower in polar solvents Higher in polar solvents
Acidity Neutral Strongly acidic (pKa ~2-3)

Research Findings :

  • The carboxylic acid group in 5-bromo-2-chlorobenzoic acid facilitates salt formation with amines, enhancing its utility in coordination chemistry, whereas the amide group in this compound is more suited for hydrogen bonding in biological systems .

Comparison with Complex Benzamide Derivatives

The compound 5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS 328253-31-2) features a coumarin-linked phenyl group attached to the benzamide core, introducing fluorescence properties absent in the simpler this compound .

Key Differences :

  • Applications : The coumarin derivative is used in fluorescent probes, while the thiadiazole variant is explored for antimicrobial activity .
  • Synthetic Complexity : The target compound lacks extended aromatic or heterocyclic systems, making it simpler to synthesize but less functionally diverse.

Biological Activity

5-Bromo-3-chloro-2-fluorobenzamide is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C7H4BrClFNO
  • Molecular Weight: 239.47 g/mol
  • IUPAC Name: this compound

The presence of bromine, chlorine, and fluorine atoms in its structure may enhance its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through the following mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes, preventing substrate access and subsequent catalysis.
  • Receptor Modulation: It can modulate receptor activity, which may influence signaling pathways critical for cellular functions such as proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies. Below is a summary of its notable effects:

Biological Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties Demonstrates activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Enzyme Inhibition Inhibits key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies and Research Findings

  • Antitumor Activity:
    In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies:
    Research conducted on the compound's interaction with dihydrofolate reductase (DHFR) revealed that it acts as a competitive inhibitor. This inhibition was shown to disrupt folate metabolism in cancer cells, contributing to its antitumor effects .
  • Antimicrobial Evaluation:
    A recent study evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The compound exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of halogenated benzamides like this compound is influenced by their structural features. Key aspects include:

  • Halogen Substitution: The presence of halogens (Br, Cl, F) enhances lipophilicity and electron-withdrawing properties, improving binding affinity to biological targets.
  • Amide Group: The amide functional group is crucial for maintaining the compound's ability to interact with enzyme active sites.

Future Directions

Given the promising biological activities observed for this compound, further research is warranted to explore:

  • In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its enzyme inhibition and receptor modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-2-fluorobenzamide, and how can intermediates be validated?

  • Methodology : A multi-step synthesis starting from halogenated benzene derivatives is typical. For example:

Intermediate preparation : Use 4-Bromo-1-chloro-2-fluorobenzene (CAS 60811-18-9, ) as a starting material.

Functionalization : Introduce the amide group via coupling reactions (e.g., with benzoyl chloride derivatives under anhydrous conditions).

Validation : Confirm intermediate purity using HPLC (>95% purity thresholds, as per ) and structural integrity via 1H NMR^1 \text{H NMR} (aromatic proton shifts at δ 7.2–8.1 ppm) and 13C NMR^{13} \text{C NMR}.

  • Key validation : Cross-check melting points (mp) and CAS numbers against reagent catalogs (e.g., Kanto Reagents, ).

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light sensitivity : Store samples in amber vials at 0–6°C (as recommended for similar halogenated compounds in ).
  • Long-term stability : Monitor purity via GC-MS over 6–12 months under inert atmospheres (N2_2) to prevent hydrolysis.

Q. What spectroscopic techniques are critical for distinguishing positional isomers in halogenated benzamides?

  • Methodology :

  • NMR : 19F NMR^{19} \text{F NMR} is essential for identifying fluorine substitution patterns (e.g., para vs. ortho shifts).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 266.94 for C7_7H4_4BrClFNO).
  • IR spectroscopy : Amide C=O stretches (~1680 cm1^{-1}) and halogen-C vibrations ().

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Model the electron density of halogen atoms to predict Suzuki-Miyaura coupling efficiency (Br vs. Cl reactivity).
  • Substituent effects : Compare with analogs like 3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide () to assess steric/electronic impacts.
  • Experimental validation : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) and track reaction yields via LC-MS ( ).

Q. What strategies resolve contradictions in reported solubility data for halogenated benzamides?

  • Methodology :

  • Systematic solubility testing : Use standardized solvents (DMSO, THF, chloroform) at 25°C and 50°C.
  • Data reconciliation : Compare with structurally similar compounds, such as 5-Bromo-2-fluorobenzaldehyde ( ), which has documented solubility in polar aprotic solvents.
  • Machine learning : Train models on PubChem datasets () to predict solubility outliers.

Q. How can researchers design SAR studies for this compound derivatives in medicinal chemistry?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified halogens (e.g., replacing Br with I using 1-Bromo-3-fluoro-4-iodobenzene, ).
  • Biological assays : Test against target enzymes (e.g., kinases) with IC50_{50} measurements.
  • Crystallography : Resolve binding modes using X-ray structures (e.g., ’s sulfonamide derivative).

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